molecular formula C10H14BrClN2O B14779879 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride

2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride

Cat. No.: B14779879
M. Wt: 293.59 g/mol
InChI Key: FWZNKHWVXFWKAK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride can be achieved through several synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This reaction is known for its efficiency in synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods typically involve these synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to enhance the compound’s stability and bioavailability, making it an effective pharmacophore in drug development . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

2-(Azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine hydrochloride can be compared with other azetidine-containing compounds, such as:

These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic characteristics.

Properties

Molecular Formula

C10H14BrClN2O

Molecular Weight

293.59 g/mol

IUPAC Name

2-(azetidin-3-ylmethoxy)-5-bromo-3-methylpyridine;hydrochloride

InChI

InChI=1S/C10H13BrN2O.ClH/c1-7-2-9(11)5-13-10(7)14-6-8-3-12-4-8;/h2,5,8,12H,3-4,6H2,1H3;1H

InChI Key

FWZNKHWVXFWKAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OCC2CNC2)Br.Cl

Origin of Product

United States

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